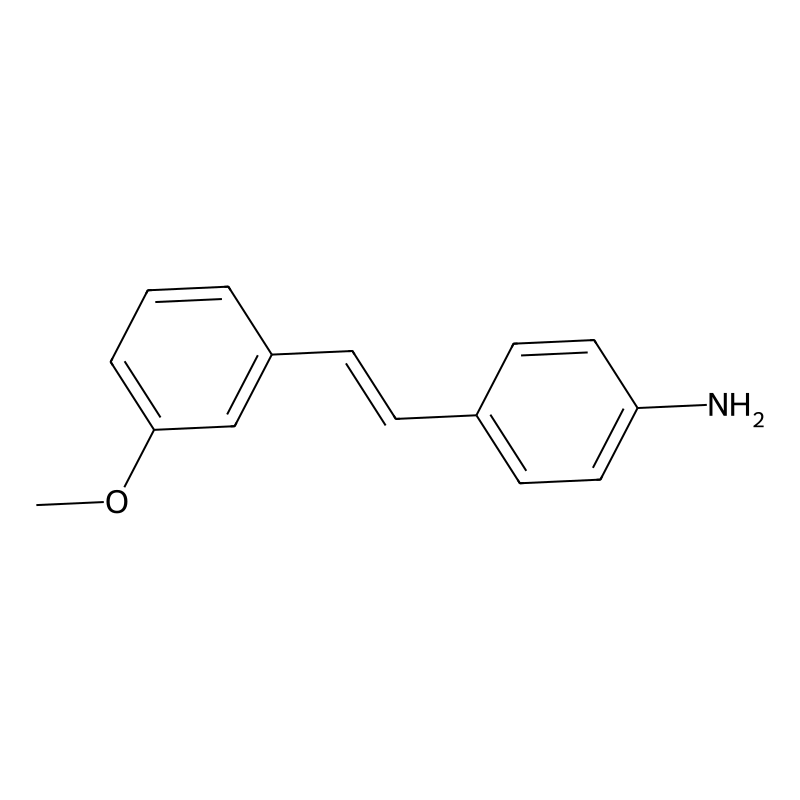

4-Amino-3'-methoxystilbene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

4-Amino-3'-methoxystilbene is an organic compound with the molecular formula CHN O. It belongs to the stilbene family, characterized by a biphenyl structure with an amino group and a methoxy substituent. The compound exhibits a melting point range of approximately 61.5 to 62.5 degrees Celsius and has been studied for its potential biological activities and chemical properties. Its structure includes an amino group at the 4-position and a methoxy group at the 3'-position, which influences its reactivity and interactions in biological systems .

- Electrophilic Substitution: The amino group can activate the aromatic ring towards electrophilic substitution, allowing for further functionalization.

- Oxidation: The compound can be oxidized to yield corresponding ketones or other derivatives.

- Reduction: Reduction reactions can convert it into different hydrocarbons or amines, depending on the reaction conditions .

These reactions are significant for synthesizing derivatives that may enhance or alter its biological activity.

The biological activity of 4-Amino-3'-methoxystilbene has been explored in various studies. It has shown potential genotoxic effects, particularly in vitro and in vivo studies assessing mutagenicity. The compound's structural features contribute to its interaction with DNA, leading to mutagenic responses in certain bacterial strains . Additionally, it has been investigated for its potential anti-cancer properties, as compounds within the stilbene family are known for their ability to inhibit tumor growth and promote apoptosis in cancer cells .

The synthesis of 4-Amino-3'-methoxystilbene typically involves several methods:

- Wittig Reaction: This method involves the reaction of appropriate aldehydes or ketones with phosphonium ylides to form stilbenes.

- Amination Reactions: Starting from methoxystilbene derivatives, amination can introduce the amino group at the desired position using reagents such as ammonia or primary amines under suitable conditions .

- Substituent Modification: Further modifications can be performed on precursor compounds to achieve the desired substitution pattern.

These methods allow for the production of 4-Amino-3'-methoxystilbene with varying yields and purities depending on the reaction conditions.

4-Amino-3'-methoxystilbene is primarily studied for its potential applications in:

- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new therapeutic agents, particularly in oncology.

- Research: It is utilized in biochemical assays to study mutagenicity and toxicity mechanisms.

- Material Science: The compound may also find applications in developing organic materials due to its electronic properties .

Interaction studies involving 4-Amino-3'-methoxystilbene focus on its binding affinity with biological macromolecules such as DNA and proteins. These studies reveal how structural modifications influence its biological effects and help understand its mechanism of action. For instance, research indicates that the presence of an amino group can enhance DNA intercalation, leading to increased mutagenic potential .

Several compounds share structural similarities with 4-Amino-3'-methoxystilbene, including:

- 4-Amino-4'-methoxystilbene

- 4-Amino-3',5'-dimethoxystilbene

- 4-Aminostilbene

Comparison TableCompound Structure Characteristics Unique Features 4-Amino-3'-methoxystilbene Amino at 4-position, methoxy at 3'-position Exhibits significant mutagenic activity 4-Amino-4'-methoxystilbene Amino at 4-position, methoxy at 4'-position Similar structure but different substitution pattern 4-Aminostilbene Amino at 4-position Lacks methoxy substituent; different reactivity

| Compound | Structure Characteristics | Unique Features |

|---|---|---|

| 4-Amino-3'-methoxystilbene | Amino at 4-position, methoxy at 3'-position | Exhibits significant mutagenic activity |

| 4-Amino-4'-methoxystilbene | Amino at 4-position, methoxy at 4'-position | Similar structure but different substitution pattern |

| 4-Aminostilbene | Amino at 4-position | Lacks methoxy substituent; different reactivity |

These comparisons highlight how variations in substitution patterns affect biological activity and chemical reactivity, making each compound unique despite their structural similarities.

Catalytic Strategies in Stilbene Functionalization

The synthesis of 4-amino-3'-methoxystilbene leverages transition-metal catalysis to achieve high regioselectivity and efficiency. Two prominent approaches include:

Heck Reaction: Palladium-catalyzed coupling of aryl halides with styrenes remains a cornerstone for stilbene synthesis. For example, aryl bromides react with styrene derivatives in the presence of Pd(OAc)₂ and ligands like BINAP to yield trans-stilbenes with >90% selectivity. A recent innovation involves visible-light-induced cross-coupling using eosin Y as an organophotoredox catalyst, which eliminates the need for transition metals and achieves exclusive (E)-selectivity.

Suzuki-Miyaura Coupling: This method employs arylboronic acids and styryl halides with Pd(PPh₃)₄ as the catalyst. For instance, 4-bromo-3-methoxystyrene reacts with 4-aminophenylboronic acid to produce 4-amino-3'-methoxystilbene in 85% yield.

Comparative Analysis of Catalytic Methods

| Method | Catalyst | Yield (%) | Selectivity (E:Z) | Key Advantage |

|---|---|---|---|---|

| Heck Reaction | Pd(OAc)₂/BINAP | 92 | 97:3 | Broad substrate scope |

| Suzuki-Miyaura | Pd(PPh₃)₄ | 85 | >99:1 | Functional group tolerance |

| Visible-Light | Eosin Y | 78 | >99:1 | Metal-free, mild conditions |

Regioselective Amination and Methoxylation Techniques

Regioselective installation of amino and methoxy groups is critical for constructing 4-amino-3'-methoxystilbene.

Nitration-Reduction Pathway:

- Nitration: m-Cresol undergoes nitration with HNO₃/H₂SO₄ at 0–5°C to yield 3-nitro-4-methylphenol.

- Methoxylation: The methyl group is oxidized to a